![molecular formula C30H48O3 B157798 Lucidadiol CAS No. 252351-95-4](/img/structure/B157798.png)
Lucidadiol
Overview
Description
Lucidadiol is a triterpenoid, a natural product found in Ganoderma pfeifferi and Ganoderma lucidum . It is known to have various biological functions .
Molecular Structure Analysis
Lucidadiol has a molecular formula of C30H48O3 . The IUPAC name is (3 S ,5 R ,10 S ,13 R ,14 R ,17 R )-3-hydroxy-17- [ ( E ,2 R )-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta [a]phenanthren-7-one .Physical And Chemical Properties Analysis
Lucidadiol has a molecular weight of 456.7 g/mol . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Anti-Cancer Effects Against Malignant Melanoma Cells
Lucidadiol has been found to have significant anti-cancer effects against malignant melanoma cells . In a study, it was observed that Lucidadiol significantly reduced B16 melanoma cell viability in a dose- and time-dependent manner . It induced apoptosis and suppressed cell mobility in B16 melanoma cells . The findings revealed that Lucidadiol remarkably downregulated phospho-Akt/ERK/JNK, but not p38 . This suggests that Lucidadiol could exert its anti-cancer effects by inducing apoptosis via modulation of the Akt/MAPK pathway .
Potential Therapeutic Agent for Malignant Melanoma
Given its anti-cancer effects, Lucidadiol may be a potential therapeutic agent for malignant melanoma . Melanoma is one of the most lethal types of skin cancer, and there is an urgent need to develop early diagnosis systems and improve therapeutic agents for melanoma . Lucidadiol’s ability to significantly decrease cell viability by inducing apoptosis and suppress cancer cell colony formation and migration makes it a promising candidate for melanoma treatment .
Cytotoxic Activities Against Human Hela Cervical Cancer Cells
Lucidadiol has also shown strong cytotoxic activities against human Hela cervical cancer cells . This suggests that Lucidadiol could potentially be used in the treatment of cervical cancer.
Mechanism of Action
Target of Action
Lucidadiol, a triterpenoid isolated from Ganoderma lucidum , primarily targets the Akt/MAPK pathway . This pathway plays a crucial role in regulating cell survival and apoptosis, making it a significant target in cancer therapy .
Mode of Action
Lucidadiol interacts with its targets by downregulating phospho-Akt/ERK/JNK . This downregulation leads to a decrease in cell viability and an increase in apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by lucidadiol is the Akt/MAPK pathway . By downregulating phospho-Akt/ERK/JNK, lucidadiol induces apoptosis, which leads to a decrease in cell viability and suppression of cell mobility .
Result of Action
Lucidadiol has been shown to significantly reduce B16 melanoma cell viability in a dose- and time-dependent manner . Additionally, it induces apoptosis and suppresses cell mobility in B16 melanoma cells . These effects suggest that lucidadiol could be a potential therapeutic agent for malignant melanoma .
properties
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPOACUDFJKUHJ-GPEQXWBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045682 | |
Record name | Lucidadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucidadiol | |
CAS RN |
252351-95-4 | |
Record name | Lucidadiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252351-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lucidadiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252351954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lucidadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUCIDADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANY54A9QKX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of lucidadiol and how was it determined?
A2: Lucidadiol is a lanostanoid triterpene. Its structure was elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) []. Unfortunately, the specific spectroscopic data (e.g., NMR shifts, MS fragmentation patterns) are not provided in the abstracts.
Q2: Have any cytotoxic activities of lucidadiol been reported?
A3: Interestingly, while the provided abstracts don't directly assess the cytotoxic activity of lucidadiol, they highlight the activity of structurally similar compounds isolated from Ganoderma calidophilum []. This suggests that further investigation into the cytotoxic potential of lucidadiol is warranted, potentially exploring its activity against various cancer cell lines.
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